3-Methylsulfolane

Descripción general

Descripción

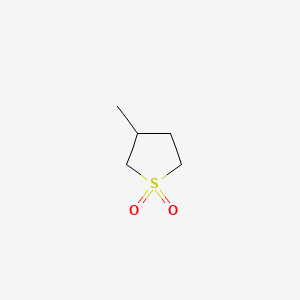

3-Methylsulfolane is an organosulfur compound with the molecular formula C5H10O2S. It is a derivative of sulfolane, characterized by the presence of a methyl group attached to the sulfolane ring. This compound is known for its high polarity and excellent solvent properties, making it valuable in various industrial and research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Methylsulfolane can be synthesized through the reaction of a conjugated diene with sulfur dioxide, followed by hydrogenation. The process involves:

Reaction with Sulfur Dioxide: A conjugated diene, such as 1,3-butadiene, reacts with sulfur dioxide at elevated temperatures (60°C to 120°C) under pressure to form a sulfolene intermediate.

Hydrogenation: The sulfolene intermediate is then hydrogenated in the presence of a hydrogenation catalyst, such as Raney nickel, to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Sulfur Dioxide Reaction: Large-scale reactors are used to ensure efficient contact between the conjugated diene and sulfur dioxide.

Catalytic Hydrogenation: The sulfolene intermediate is subjected to catalytic hydrogenation using industrial-grade catalysts to achieve high yields of this compound.

Análisis De Reacciones Químicas

Types of Reactions: 3-Methylsulfolane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to the corresponding sulfolene.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Hydrogen gas in the presence of a catalyst like Raney nickel is used for reduction.

Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfolene.

Substitution: Various substituted sulfolanes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Applications

Solvent Properties

3-Methylsulfolane is primarily utilized as a polar aprotic solvent in organic chemistry. Its ability to dissolve a wide range of polar and non-polar compounds makes it suitable for various chemical reactions, including nucleophilic substitutions and polymerizations.

Electrochemical Studies

Due to its high dielectric constant and dipole moment, 3-MS is employed in electrochemical studies as a medium for the solvation of ions, enhancing the efficiency of reactions involving multivalent cations and facilitating ionic conductivity in solutions .

Comparison with Other Solvents

The solvent properties of this compound can be compared to those of sulfolane and other organosulfur compounds:

| Property | This compound | Sulfolane | Methylsulfonylmethane |

|---|---|---|---|

| Dielectric Constant | High | Moderate | Low |

| Polarity | Very High | High | Moderate |

| Solubility in Water | Miscible | Miscible | Limited |

Biological Applications

Biomolecule Extraction and Purification

In biological research, this compound is utilized for the extraction and purification of biomolecules due to its solvent properties. It effectively solubilizes proteins and nucleic acids, facilitating their subsequent analysis.

Microbial Metabolism Studies

Recent studies have identified bacterial strains capable of utilizing this compound as a sole sulfur source. For example, the strain Shinella yambaruensis was isolated from soil samples and demonstrated the ability to grow on 3-MS, indicating its potential role in bioremediation processes .

Medical Applications

Drug Formulation and Delivery

The unique solvent capabilities of this compound make it a candidate for drug formulation and delivery systems. Its ability to solubilize hydrophobic drugs enhances their bioavailability, which is critical for effective therapeutic outcomes.

Industrial Applications

High-Performance Polymers Production

In industrial settings, this compound is used in the production of high-performance polymers. Its solvent properties allow it to dissolve various polymer precursors, aiding in the synthesis of materials with desirable mechanical properties.

Petrochemical Industry

The compound also finds applications in the petrochemical industry as a solvent for oil extraction processes and in the formulation of fuels. Its high thermal stability makes it suitable for use under extreme conditions typical in petrochemical operations.

Case Study 1: Electrolyte Development

A study explored the use of ternary mixtures involving this compound as electrolytes in high-temperature supercapacitors. The results showed that incorporating 3-MS significantly enhanced ionic conductivity compared to traditional solvents .

Case Study 2: Yeast-Mediated Reduction

Research on baker's yeast-mediated reduction of 2-acetyl-3-methyl sulfolane highlighted its effectiveness in producing alcohol derivatives with high yields (up to 67% combined pure yield), demonstrating its utility in synthetic organic chemistry .

Mecanismo De Acción

The mechanism of action of 3-methylsulfolane primarily involves its role as a solvent. Its high polarity and ability to dissolve a wide range of compounds make it effective in facilitating chemical reactions and processes. The molecular targets and pathways involved depend on the specific application, such as solubilizing reactants in a chemical reaction or extracting compounds in a biological assay .

Comparación Con Compuestos Similares

Sulfolane: The parent compound, known for its solvent properties.

Methylsulfonylmethane: Another organosulfur compound with similar solvent capabilities.

Tetrahydrothiophene: A related sulfur-containing compound with different solvent properties.

Uniqueness: 3-Methylsulfolane is unique due to the presence of the methyl group, which enhances its solvent properties and makes it more effective in certain applications compared to its parent compound, sulfolane .

Actividad Biológica

3-Methylsulfolane (3-MSL), a sulfone compound, has garnered attention due to its unique chemical properties and potential applications in various fields, including biochemistry and material science. This article explores the biological activity of 3-MSL, highlighting its synthesis, biological interactions, and relevant case studies.

This compound is characterized by the molecular formula CHOS and is known for its high boiling point (approximately 285 °C) and low vapor pressure. It is a polar aprotic solvent that exhibits good solvation properties for various organic compounds, making it useful in chemical reactions and formulations .

Synthesis Methods

The synthesis of 3-MSL can be achieved through various methods, including:

- Baker's Yeast Mediated Reduction : A notable method involves the use of baker's yeast to reduce 2-acetyl-3-methyl sulfolane into corresponding alcohols with a yield of approximately 67% .

- Chemical Reduction : Traditional chemical methods have yielded lower efficiencies compared to biological methods, indicating the potential of enzymatic processes in enhancing yields .

Enzymatic Reactions

Research indicates that 3-MSL can participate in enzymatic reactions, particularly through reductive processes facilitated by yeast enzymes. The yeast-mediated reduction of 2-acetyl-3-methyl sulfolane highlights the compound's ability to undergo stereoselective transformations, producing diastereomeric alcohols with high enantiomeric purity .

Toxicological Profile

The toxicity of 3-MSL is relatively low, making it suitable for applications in formulations where safety is paramount. Studies indicate that it exhibits minimal adverse effects on biological systems, which is crucial for its use in pharmaceuticals and as a solvent in chemical processes .

Application in Decontaminating Agents

A significant case study examined the use of 3-MSL in multipurpose decontaminating agent formulations. The study found that 3-MSL demonstrated excellent solvent properties, allowing for effective oxidative stability and reactivity compared to traditional solvents . The formulation containing a mixture of sulfolane and 3-MSL showed enhanced performance in terms of viscosity and reaction rates.

| Property | Sulfolane | This compound | Mixture (40/60) |

|---|---|---|---|

| Boiling Point (°C) | 285 | 165 | - |

| Freezing Point (°C) | -27 | -27 | -17 |

| Viscosity (cP at 25 °C) | Low | Low | Low |

| Oxidative Stability (%) | <6% loss | <6% loss | <6% loss |

Electrochemical Applications

Another case study investigated the use of ternary mixtures involving 3-MSL as electrolytes in high-temperature supercapacitors. The results indicated that incorporating 3-MSL into these mixtures improved electrical conductivity significantly, making it a promising candidate for energy storage applications .

Q & A

Basic Research Questions

Q. How can researchers experimentally determine the hydrogen-bond acceptance (HBA) value of 3-Methylsulfolane, and how does it compare to sulfolane?

- Methodology : The HBA value of this compound (0.40) can be measured using 19F solvatomagnetic NMR spectroscopy , which quantifies solvent-solute interactions via fluorine chemical shifts. This method is preferred over solvatochromic dyes due to its precision in polar solvents. Sulfolane, a structural analog, has a lower HBA (0.34), attributed to steric effects from this compound’s methyl group altering electron density distribution .

- Experimental Design : Prepare a series of fluorinated probe molecules (e.g., 4-fluoroanisole) in this compound and reference solvents. Measure chemical shifts and correlate them to established HBA scales.

Q. What are the recommended methods for synthesizing and purifying this compound to ensure high purity for electrochemical applications?

- Synthesis : this compound is typically synthesized via sulfonation of 3-methylthiophene followed by oxidation. Key steps include controlled reaction temperatures (80–100°C) and stoichiometric H₂O₂ addition to avoid over-oxidation byproducts.

- Purification : Use fractional distillation under reduced pressure (boiling point: ~278.9°C at 760 mmHg) combined with molecular sieves to remove trace water. Confirm purity via gas chromatography (GC) with a flame ionization detector or Karl Fischer titration for water content .

Q. How does this compound’s thermal stability influence its utility as a solvent in high-temperature reactions?

- Methodology : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions. This compound exhibits stability up to ~200°C, making it suitable for ionic liquid-based systems in supercapacitors. Compare with sulfolane, which has similar stability but lower polarity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported conductivity data for this compound-based ionic liquid mixtures?

- Data Reconciliation : Contradictions often arise from impurities (e.g., water) or inconsistent mixing ratios. Implement controlled drying protocols (e.g., vacuum drying at 60°C for 24 hours) and use ternary phase diagrams to optimize eutectic compositions (e.g., 60/40 mol% sulfolane/3-Methylsulfolane). Validate via impedance spectroscopy and compare with computational models (e.g., COSMO-RS) .

- Statistical Analysis : Apply ANOVA to assess batch-to-batch variability or use error propagation models to quantify uncertainty in conductivity measurements.

Q. How can researchers design this compound-polymer blend membranes for CO₂ separation, and what metrics assess their performance?

- Membrane Fabrication : Blend this compound with polymers like poly(trimethylsilyl methyl methacrylate) at varying ratios (5–20 wt%). Use solution casting followed by solvent evaporation.

- Performance Metrics : Measure gas permeability (e.g., CO₂/N₂ selectivity) using a constant-volume apparatus and glass transition temperature (Tg) via DSC to evaluate plasticization effects. Reference studies show enhanced CO₂ permeability due to this compound’s polar sulfone group facilitating gas transport .

Q. What computational tools are effective for modeling this compound’s solvation effects in reaction mechanisms?

- Software : Use Spartan’16 for 3D molecular dynamics simulations and Chemaxon MarvinSketch for 2D electrostatic potential maps.

- Applications : Simulate solvent-solute interactions in nucleophilic substitutions or cycloadditions. Compare with experimental kinetic data to validate models. For example, this compound’s HBA value predicts accelerated SN2 reactions relative to sulfolane .

Q. Data Presentation & Validation

Q. How should researchers present conflicting data on this compound’s solvent effects in peer-reviewed manuscripts?

- Guidelines : Follow OriginLab OriginPro for graphing conductivity vs. concentration, ensuring error bars represent standard deviations. Use tables to summarize HBA values, purity levels, and experimental conditions. Avoid duplicating data in text and figures; instead, highlight trends (e.g., linear resistance increase with water content) .

- Contradiction Analysis : Discuss potential sources of discrepancy (e.g., impurity profiles, instrument calibration) in the Discussion section, citing prior studies. Propose replication protocols to resolve conflicts .

Q. Experimental Design & Optimization

Q. What factorial design approaches optimize this compound’s role in ternary solvent systems for battery electrolytes?

- Methodology : Employ Box-Behnken designs to test variables: this compound concentration (10–30%), temperature (25–60°C), and ionic liquid type (e.g., BTM-TFSI). Measure outcomes (conductivity, viscosity) and fit data to response surface models.

- Validation : Confirm optimal conditions via cyclic voltammetry and accelerated aging tests. Studies show ternary mixtures with this compound improve thermal stability and ionic mobility .

Propiedades

IUPAC Name |

3-methylthiolane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-5-2-3-8(6,7)4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJLMPKFQPJDKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCS(=O)(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870789 | |

| Record name | Thiophene, tetrahydro-3-methyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872-93-5 | |

| Record name | 3-Methylsulfolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, tetrahydro-3-methyl-, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylsulfolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, tetrahydro-3-methyl-, 1,1-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene, tetrahydro-3-methyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyltetrahydrothiophene 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.